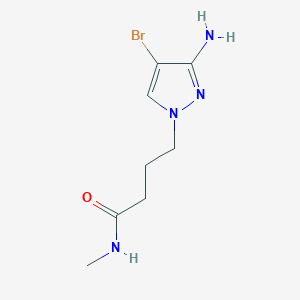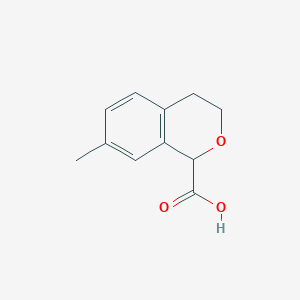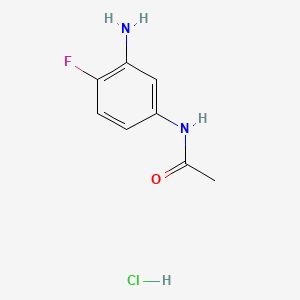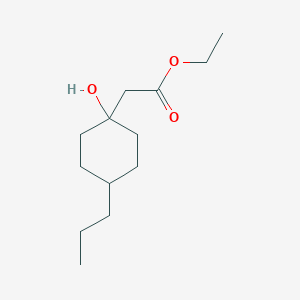
4-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N-methylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Amino-4-bromo-1H-pyrazol-1-yl)-N-methylbutanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a pyrazole ring substituted with an amino group and a bromine atom, making it a versatile molecule for chemical modifications and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Amino-4-bromo-1H-pyrazol-1-yl)-N-methylbutanamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Bromination: The pyrazole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide.
Amination: The brominated pyrazole is subjected to nucleophilic substitution with an amine to introduce the amino group.
Amidation: Finally, the pyrazole derivative is reacted with N-methylbutanoyl chloride to form the desired amide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-(3-Amino-4-bromo-1H-pyrazol-1-yl)-N-methylbutanamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like thiols, amines, or alkoxides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: De-brominated pyrazole derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
科学的研究の応用
4-(3-Amino-4-bromo-1H-pyrazol-1-yl)-N-methylbutanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential as a drug candidate for treating neurological disorders due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials with unique properties.
作用機序
The mechanism of action of 4-(3-Amino-4-bromo-1H-pyrazol-1-yl)-N-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-(3-Amino-4-bromo-1H-pyrazol-1-yl)-N-benzylacetamide
- 2-(4-Amino-5-methyl-1H-pyrazol-1-yl)propanoic acid
Uniqueness
4-(3-Amino-4-bromo-1H-pyrazol-1-yl)-N-methylbutanamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
特性
分子式 |
C8H13BrN4O |
|---|---|
分子量 |
261.12 g/mol |
IUPAC名 |
4-(3-amino-4-bromopyrazol-1-yl)-N-methylbutanamide |
InChI |
InChI=1S/C8H13BrN4O/c1-11-7(14)3-2-4-13-5-6(9)8(10)12-13/h5H,2-4H2,1H3,(H2,10,12)(H,11,14) |
InChIキー |
VGZZZHIDSFBUIR-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)CCCN1C=C(C(=N1)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{Ethyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B13626124.png)








nitrosoamine](/img/structure/B13626181.png)




